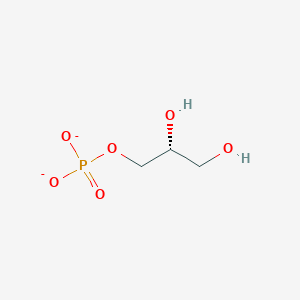

Sn-glycerol 3-phosphate(2-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7O6P-2 |

|---|---|

Molecular Weight |

170.06 g/mol |

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] phosphate |

InChI |

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2/t3-/m1/s1 |

InChI Key |

AWUCVROLDVIAJX-GSVOUGTGSA-L |

SMILES |

C(C(COP(=O)([O-])[O-])O)O |

Isomeric SMILES |

C([C@H](COP(=O)([O-])[O-])O)O |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O |

Synonyms |

1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Structural Context in Biochemical Research

Stereochemical Designations and Historical Nomenclature in Academic Literature

The nomenclature of glycerol (B35011) derivatives has evolved to provide clarity and eliminate ambiguity. Historically, the same molecule, sn-glycerol 3-phosphate, has been referred to by various names, including L-glycerol 3-phosphate and D-glycerol 1-phosphate, which could lead to confusion. wikipedia.orgstackexchange.comresearchgate.net To address this, the International Union of Pure and Applied Chemistry (IUPAC) introduced the stereospecific numbering (sn) system. stackexchange.comavantiresearch.comblogspot.com

In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group on the central carbon (C-2) pointing to the left. The carbon atom at the top is then designated as C-1. avantiresearch.comwikipedia.org The prefix "sn" before the name indicates that this specific numbering convention is being used, thus unambiguously defining the stereochemistry of the molecule. stackexchange.comavantiresearch.com Therefore, sn-glycerol 3-phosphate refers to the enantiomer where the phosphate (B84403) group is attached to the C-3 position of the stereospecifically numbered glycerol backbone. blogspot.comlibretexts.org This convention is now widely accepted in biochemical literature to ensure clarity. stackexchange.comqmul.ac.uk

| Historical and Current Nomenclature for sn-Glycerol 3-phosphate |

| Current Preferred Name |

| IUPAC Name |

| Historical Synonyms |

Relationship to Glycerol and Other Phosphorylated Glycerol Species

sn-Glycerol 3-phosphate is biochemically derived from glycerol or intermediates of glycolysis. One major pathway for its synthesis is the phosphorylation of glycerol at the C-3 position, a reaction catalyzed by the enzyme glycerol kinase. stackexchange.comwikipedia.org

It is also synthesized from dihydroxyacetone phosphate (DHAP), a key intermediate in the glycolytic pathway. wikipedia.orgencyclopedia.pubmdpi.commedchemexpress.com The enzyme glycerol-3-phosphate dehydrogenase catalyzes the reduction of DHAP to form sn-glycerol 3-phosphate. wikipedia.orgencyclopedia.pubmdpi.com This reaction is reversible and plays a crucial role in linking carbohydrate and lipid metabolism. encyclopedia.pubmdpi.com

The enantiomer of sn-glycerol 3-phosphate is sn-glycerol 1-phosphate. qmul.ac.uk While sn-glycerol 3-phosphate is the backbone for glycerophospholipids in bacteria and eukaryotes, sn-glycerol 1-phosphate is found in the lipids of archaea. wikipedia.orgencyclopedia.pub Another related compound is glycerol 2-phosphate, where the phosphate group is attached to the central carbon of the glycerol backbone.

| Key Related Phosphorylated Glycerol Species | Structural Difference from sn-Glycerol 3-phosphate | Primary Biological Domain |

| sn-Glycerol 1-phosphate | Enantiomer (phosphate at sn-1 position) | Archaea wikipedia.orgencyclopedia.pub |

| Glycerol 2-phosphate | Positional isomer (phosphate at C-2) | |

| Dihydroxyacetone phosphate (DHAP) | Ketone precursor (oxidized form) | Universal |

Conformation and Molecular Interactions in Solution and Enzyme Active Sites

The biological function of sn-glycerol 3-phosphate(2-) is intrinsically linked to its three-dimensional shape and its interactions with its environment. These interactions are primarily governed by hydrogen bonding, hydrophobic forces, and ionic interactions.

While sn-glycerol 3-phosphate(2-) itself is a polar molecule, its glycerol backbone can participate in hydrophobic interactions. In the context of the sn-glycerol-3-phosphate ATP binding cassette transporter (UgpB), the glycerol moiety of the substrate is held in place by a "clamp" formed by two tryptophan residues (Trp-169 and Trp-172). wiley.com These aromatic residues create a nonpolar environment that interacts favorably with the C1, C2, and C3 carbons of the glycerol backbone. wiley.com Furthermore, in the membrane-bound sn-glycerol-3-phosphate dehydrogenase (GlpD), hydrophobic patches on the enzyme surface are proposed to be the binding site for ubiquinone, a lipid-soluble electron carrier. pnas.orgnih.gov

The dianionic phosphate group of sn-glycerol 3-phosphate(2-) is a focal point for strong ionic interactions, particularly within enzyme active sites. Positively charged amino acid residues such as arginine and lysine (B10760008) are frequently positioned to interact with and stabilize the negatively charged phosphate. In the active site of glycerol-3-phosphate dehydrogenase, the phosphate group of the substrate is partially encircled by the side chain of Arg269, forming direct hydrogen bonds. wikipedia.org In the glycerol-3-phosphate transporter (GlpT), a member of the major facilitator superfamily, residues like Arg45 and Lys80 establish close electrostatic interactions with the phosphate moiety of sn-glycerol 3-phosphate. nih.gov These ionic interactions are critical for substrate recognition, binding, and the catalytic mechanism.

Biosynthesis and Metabolic Pathways of Sn Glycerol 3 Phosphate 2

De Novo Synthesis Pathways

The de novo synthesis of sn-glycerol 3-phosphate provides a crucial link between carbohydrate metabolism and lipid biosynthesis. wikipedia.org This pathway allows for the production of the glycerol (B35011) backbone necessary for the formation of triglycerides and phospholipids (B1166683) from precursors other than glucose, a process particularly important under conditions of low glucose availability. wikipedia.org

Glyceroneogenesis Pathway and Precursors

Glyceroneogenesis is a metabolic pathway that synthesizes sn-glycerol 3-phosphate from non-carbohydrate precursors. wikipedia.org This pathway is essentially an abbreviated version of gluconeogenesis. The primary precursors for glyceroneogenesis include pyruvate, lactate, alanine, and glutamine. wikipedia.org In this pathway, these precursors are converted to dihydroxyacetone phosphate (B84403) (DHAP), a key glycolytic intermediate. wikipedia.org Glyceroneogenesis is particularly active in adipose tissue and the liver, where it plays a significant role in regulating the levels of cytosolic lipids. wikipedia.org For instance, in liver slices of fasted rats, it is estimated that glyceroneogenesis contributes approximately 20% of the sn-glycerol 3-phosphate generated for the synthesis of glyceride-glycerol. nih.gov

Reduction of Dihydroxyacetone Phosphate (DHAP)

The final step in the de novo synthesis of sn-glycerol 3-phosphate is the reduction of dihydroxyacetone phosphate (DHAP). wikipedia.org This reaction is a critical juncture, connecting the glycolytic pathway directly to lipid synthesis. wikipedia.org The enzyme responsible for this conversion utilizes NADH or NADPH as a reducing agent to transfer a hydride to DHAP, forming sn-glycerol 3-phosphate. reactome.orgnih.gov

The enzyme that catalyzes the reduction of DHAP to sn-glycerol 3-phosphate is NAD(P)H-dependent dihydroxyacetone phosphate reductase, encoded by the gpsA gene. asm.orguniprot.org This enzyme is also known as glycerol-3-phosphate dehydrogenase. wikipedia.orgwikipedia.org In many organisms, including Escherichia coli and Bacillus subtilis, GpsA is essential for the synthesis of the sn-glycerol 3-phosphate required for phospholipid biosynthesis. asm.orgnih.gov The enzyme can utilize both NADH and NADPH with similar efficiency in some bacteria. uniprot.org The reaction is reversible, though it predominantly favors the formation of sn-glycerol 3-phosphate. uniprot.org

The activity of GpsA is subject to allosteric regulation, providing a mechanism for feedback control of sn-glycerol 3-phosphate synthesis. asm.orgnih.gov In E. coli, the enzyme is potently inhibited by its own product, sn-glycerol 3-phosphate. asm.orgnih.gov This inhibition is competitive with respect to DHAP, suggesting that the regulatory site is distinct from the active site. nih.gov This allosteric feedback is crucial for maintaining appropriate levels of sn-glycerol 3-phosphate. asm.org However, this mode of regulation is not universal. For example, the GpsA from Bacillus subtilis shows very little inhibition by sn-glycerol 3-phosphate, indicating that this organism likely regulates synthesis at the level of gene expression rather than through direct enzymatic inhibition. asm.orguniprot.org

Role of NAD(P)H-Dependent Dihydroxyacetone Phosphate Reductase (GpsA)

Phosphorylation of Glycerol

In addition to the de novo pathway, sn-glycerol 3-phosphate can also be synthesized through the direct phosphorylation of glycerol. wikipedia.org This pathway is particularly important for utilizing glycerol derived from the breakdown of fats (triglycerides). wikipedia.org

Interconnection with Central Carbon Metabolism

sn-Glycerol 3-phosphate (G3P) is a pivotal metabolite positioned at the intersection of several major metabolic pathways, including glycolysis, gluconeogenesis, and the citric acid cycle. nih.govfrontiersin.org Its cellular concentration and metabolic fate are critical for regulating energy balance, lipid synthesis, and cellular redox state. nih.govresearchgate.net

The most direct link between sn-Glycerol 3-phosphate and glycolysis lies in its synthesis from a key glycolytic intermediate. wikipedia.org sn-Glycerol 3-phosphate is produced by the reduction of dihydroxyacetone phosphate (DHAP), a product of the aldolase-catalyzed cleavage of fructose-1,6-bisphosphate in the glycolytic pathway. wikipedia.orgpnas.org This reaction is catalyzed by the cytosolic enzyme glycerol-3-phosphate dehydrogenase (GPD1), which oxidizes one molecule of NADH to NAD+. wikipedia.orgasm.org

This conversion is a crucial component of the glycerol phosphate shuttle , a mechanism that is particularly active in tissues with high energy demands like skeletal muscle and the brain. wikipedia.org The shuttle serves to regenerate the NAD+ consumed during glycolysis, which is essential for the continued operation of the pathway. wikipedia.org The G3P formed in the cytosol can then be reoxidized back to DHAP by a mitochondrial, FAD-dependent glycerol-3-phosphate dehydrogenase (GPD2) located on the inner mitochondrial membrane. wikipedia.orgmedchemexpress.com This process transfers electrons from the cytosolic NADH to the mitochondrial electron transport chain, bypassing complex I and feeding electrons to coenzyme Q. jneurosci.org Thus, G3P acts as a shuttle, ensuring that the reducing equivalents generated during glycolysis can be utilized for ATP production through oxidative phosphorylation. wikipedia.orgcaymanchem.com

sn-Glycerol 3-phosphate is also integrated with the pathway of gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. This connection is primarily mediated by the enzyme glycerol-3-phosphate phosphatase (G3PP), which hydrolyzes G3P to glycerol. nih.govnih.gov The liberated glycerol can be transported to the liver, where it is phosphorylated by glycerol kinase to form G3P again. wikipedia.org This G3P is then oxidized to DHAP, which can enter the gluconeogenic pathway to be converted into glucose. wikipedia.org

The activity of G3PP itself has a regulatory role in hepatic gluconeogenesis. nih.gov By controlling the cellular levels of G3P, G3PP can influence the flux of substrates towards either lipid synthesis or glucose production. nih.govnih.gov In hepatocytes, increased G3PP activity can reduce glucose production, highlighting its importance in systemic glucose homeostasis. nih.govlifechemicals.com

The relationship between sn-Glycerol 3-phosphate and the citric acid cycle (TCA) is multifaceted. The glycerol phosphate shuttle provides a direct link by feeding reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain, which is functionally coupled to the TCA cycle for ATP generation. oup.com

Furthermore, intermediates of the TCA cycle can serve as precursors for the synthesis of G3P via a pathway known as glyceroneogenesis. wikipedia.org This pathway allows for the synthesis of DHAP, and subsequently G3P, from sources like amino acids and TCA cycle intermediates. wikipedia.org Conversely, the metabolic status related to G3P can influence the levels of TCA cycle intermediates. Studies have shown that perturbations in G3P metabolism, such as those caused by biguanides like metformin, can lead to a significant decrease in the levels of TCA cycle intermediates. pnas.org In Drosophila, mutations affecting the Gpdh1 enzyme lead to changes in the abundance of TCA intermediates like succinate, fumarate, and malate, suggesting that mitochondrial metabolism is fundamentally altered. oup.com

Integration with Gluconeogenesis

Turnover and Catabolism of sn-Glycerol 3-phosphate(2-)

The turnover of sn-Glycerol 3-phosphate is a critical regulatory node in cellular metabolism. researchgate.net The concentration of G3P is determined by the balance between its synthesis from glycolysis or glycerol phosphorylation and its utilization in pathways like glycerolipid synthesis and its catabolism. frontiersin.org Studies using deuterated glycerols in hepatocytes have demonstrated the existence of distinct, actively turning-over pools of G3P, with some pools preferentially directed towards phosphatidylcholine synthesis. nih.gov This highlights the dynamic nature of G3P metabolism and its compartmentalization within the cell. nih.gov

For many years, it was widely believed that mammalian cells lacked the ability to directly dephosphorylate sn-Glycerol 3-phosphate to glycerol, a pathway known to exist in microbes and plants. nih.govnih.govwikipedia.org However, recent research has overturned this view with the discovery that a previously characterized enzyme, phosphoglycolate phosphatase (PGP), also functions as a potent and specific glycerol-3-phosphate phosphatase (G3PP). nih.govnih.gov This enzyme catalyzes the direct hydrolysis of G3P, yielding glycerol and inorganic phosphate. nih.govpnas.org

The identification of G3PP has revealed a new layer of metabolic regulation in mammalian cells, controlling the levels of G3P and thereby influencing glycolysis, gluconeogenesis, and lipid metabolism. nih.govresearchgate.net This hydrolytic control is crucial, particularly under conditions of nutrient excess, where G3PP may act to detoxify cells from excessive glucose by shunting glycolytic intermediates towards the relatively inert molecule, glycerol. nih.gov

Glycerol-3-phosphate phosphatase (G3PP), the enzyme product of the PGP gene, is a member of the haloacid dehalogenase (HAD)-like hydrolase superfamily. nih.govlifechemicals.com It functions as a magnesium-dependent phosphatase. researchgate.net While historically named for its ability to hydrolyze 2-phosphoglycolate, emerging evidence shows that G3P is an abundant and physiologically relevant substrate for this enzyme in mammals. nih.govresearchgate.net

Table 1: Known Substrates of Mammalian G3PP/PGP

| Substrate | Physiological Relevance | Reference(s) |

|---|---|---|

| sn-Glycerol 3-phosphate | Abundant substrate at the crossroads of glucose and lipid metabolism. | researchgate.net, nih.gov |

| 2-Phosphoglycolate | A toxic side product of glycolysis; present at very low levels under normal conditions. | researchgate.net, frontiersin.org |

| 4-Phosphoerythronate | Metabolite present in small amounts in cells. | researchgate.net, nih.gov |

| 2-Phospholactate | Metabolite present in small amounts in cells. | researchgate.net, nih.gov |

G3PP/PGP is an evolutionarily conserved, "multi-tasking" enzyme. nih.govresearchgate.net Structural analysis based on homology modeling has been pursued, as there is a high degree of sequence homology between mammalian PGP and G3PP from organisms like Mycobacterium tuberculosis, particularly in the active-site residues. researchgate.net The "cap-domains" of HAD-type hydrolases are known to determine substrate specificity. researchgate.net The catalytic activity of G3PP/PGP provides a direct mechanism to control the cellular G3P pool, thereby regulating major metabolic fluxes. frontiersin.orgnih.gov

Hydrolysis by Glycerol-3-phosphate Phosphatase (G3PP/PGP)

Regulation of Glycerol 3-phosphate(2-) Levels by G3PP

sn-Glycerol 3-phosphate (Gro3P) is a pivotal metabolite positioned at the intersection of glucose, lipid, and energy metabolism. frontiersin.orgnih.gov Its cellular concentration is critical and can influence the rate of glycolysis, glycerolipid synthesis, and cellular redox state. researchgate.net While the synthesis of Gro3P from glycolytic intermediates or glycerol is well-established, its catabolism through hydrolysis was, for a time, thought to be absent in mammals. nih.gov Recent discoveries have identified that a previously known enzyme, phosphoglycolate phosphatase (PGP), functions physiologically as a glycerol-3-phosphate phosphatase (G3PP). nih.govwikipedia.org

G3PP regulates the cellular concentration of Gro3P by catalyzing its dephosphorylation to produce glycerol and inorganic phosphate. frontiersin.orguniprot.org This hydrolytic control adds a significant layer of metabolic regulation. frontiersin.org By converting Gro3P to glycerol, which can then be exported from the cell, G3PP effectively creates a "glycerol shunt" or "glycerol cycle". researchgate.netnih.gov This pathway can divert excess glucose carbons away from glycolysis and lipid synthesis, thereby protecting cells from the potentially toxic effects of high glucose levels (glucotoxicity) and excess fat accumulation. frontiersin.org

Emerging research indicates that G3PP is a multi-tasking enzyme belonging to the haloacid dehalogenase-like phosphatase superfamily. nih.govresearchgate.net While Gro3P is its most abundant physiological substrate, it can also hydrolyze other metabolites. nih.govresearchgate.net The regulation of Gro3P levels by G3PP has significant implications for major metabolic processes, including glycolysis, glucose oxidation, cellular redox balance, ATP production, and the esterification of fatty acids for glycerolipid synthesis. nih.govresearchgate.net For instance, in pancreatic β-cells, G3PP activity modulates glucose-stimulated insulin (B600854) secretion by controlling the availability of Gro3P for the mitochondrial glycerol-3-phosphate shuttle and other metabolic signaling pathways. nih.gov Under conditions of high glucose, increased G3PP activity can limit the buildup of Gro3P, thus moderating insulin secretion and mitigating metabolic stress. nih.gov

| Parameter | Value | Substrate | Conditions | Source |

|---|---|---|---|---|

| KM | 1.29 mM | glycerol-3-phosphate | Data for Mus musculus enzyme | uniprot.org |

| Vmax | 100 nmol/min/mg | glycerol-3-phosphate | Data for Mus musculus enzyme | uniprot.org |

| kcat | 0.1 sec-1 | glycerol-3-phosphate | Data for Mus musculus enzyme | uniprot.org |

| Inhibitors | Inhibited by orthovanadate, beryllium trifluoride, Ca2+, and EDTA | uniprot.org |

Oxidation to Dihydroxyacetone Phosphate

A primary metabolic fate of sn-glycerol 3-phosphate is its oxidation to dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis. wikipedia.orgpnas.org This reaction is a crucial link between carbohydrate and lipid metabolism and plays a vital role in cellular respiration. wikipedia.orgproteopedia.org The oxidation is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase (GPDH). wikipedia.orgebi.ac.uk

This conversion is central to the function of the glycerol-3-phosphate shuttle , a mechanism that transports reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. wikipedia.orgfiveable.me The shuttle involves two distinct isoforms of GPDH:

Cytosolic GPDH (GPD1): Located in the cytoplasm, this NAD-dependent enzyme catalyzes the reduction of DHAP to sn-glycerol 3-phosphate, concurrently oxidizing NADH to NAD+. wikipedia.orgwikipedia.org This regenerates the NAD+ required for glycolysis to proceed.

Mitochondrial GPDH (GPD2 or GlpD): This FAD-dependent enzyme is a monotopic protein embedded in the inner mitochondrial membrane, with its active site facing the intermembrane space. wikipedia.orgpnas.org It catalyzes the irreversible oxidation of sn-glycerol 3-phosphate (which has shuttled from the cytosol) back to DHAP. wikipedia.org During this oxidation, electrons are transferred to the enzyme's FAD cofactor, forming FADH₂. pnas.org The electrons from FADH₂ are then passed to coenzyme Q (ubiquinone) in the electron transport chain, contributing to the generation of ATP. pnas.orgwikipedia.org

The combined action of these two enzymes allows for the efficient transfer of electrons from cytosolic NADH into the mitochondrial respiratory chain. wikipedia.orgwikipedia.org This shuttle is particularly active in tissues with high energy demands, such as the brain and skeletal muscle. wikipedia.orgfiveable.me The oxidation of sn-glycerol 3-phosphate by mitochondrial GPDH is a key step, as it directly links the glycolytic pathway with mitochondrial respiration. pnas.orgwikipedia.org

The catalytic mechanism for the NAD+-dependent GPDH involves a lysine (B10760008) residue in the active site acting as a general base to abstract a proton from the substrate's hydroxyl group. ebi.ac.uk This is followed by a direct hydride transfer from the substrate to the NAD+ cofactor, resulting in the formation of DHAP. ebi.ac.uk

| Enzyme | Location | Cofactor | Reaction | Function | Source |

|---|---|---|---|---|---|

| Cytosolic GPDH (GPD1) | Cytosol / Outer mitochondrial membrane | NAD+/NADH | DHAP + NADH + H+ ⇌ sn-Glycerol 3-phosphate + NAD+ | Regenerates cytosolic NAD+ for glycolysis | wikipedia.orgwikipedia.org |

| Mitochondrial GPDH (GPD2/GlpD) | Inner mitochondrial membrane | FAD/FADH2 | sn-Glycerol 3-phosphate + FAD → DHAP + FADH2 | Transfers electrons to the respiratory chain via FADH2 | wikipedia.orgpnas.orgwikipedia.org |

Enzymology and Enzyme Interactions of Sn Glycerol 3 Phosphate 2

Glycerol-3-phosphate Dehydrogenases (GPDHs)

Glycerol-3-phosphate dehydrogenases are a group of enzymes essential for the interconversion of dihydroxyacetone phosphate (B84403) and sn-glycerol 3-phosphate. wikipedia.org This enzymatic activity serves as a crucial link between carbohydrate and lipid metabolism. wikipedia.orgcreative-enzymes.com There are two primary isoforms of GPDH, distinguished by their subcellular localization and the coenzyme they utilize: a cytosolic, NAD+-dependent enzyme (cGPDH or GPD1), and a mitochondrial, FAD-linked enzyme (mGPDH or GPD2). plos.orgresearchgate.net Together, these enzymes form the glycerol (B35011) phosphate shuttle, a key mechanism for transferring reducing equivalents from the cytosol to the mitochondrial electron transport chain. plos.orgfigshare.comresearchgate.net

Cytosolic Glycerol-3-phosphate Dehydrogenase (cGPDH/GPD1)

The cytosolic isoform of glycerol-3-phosphate dehydrogenase, also known as GPD1, is a soluble enzyme found in the cytoplasm. wikipedia.orgplos.org It plays a fundamental role in the glycerol phosphate shuttle by catalyzing the reduction of dihydroxyacetone phosphate to sn-glycerol 3-phosphate. plos.orgresearchgate.net

cGPDH utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. creative-enzymes.com Specifically, it facilitates the transfer of a hydride ion from NADH to dihydroxyacetone phosphate, resulting in the formation of sn-glycerol 3-phosphate and the regeneration of NAD+. wikipedia.org This reaction is a critical step in glycolysis, ensuring a continuous supply of NAD+ for the glyceraldehyde-3-phosphate dehydrogenase reaction. figshare.comresearchgate.net The reversible nature of the reaction catalyzed by cGPDH allows it to participate in both glycolysis and gluconeogenesis, depending on the metabolic needs of the cell. plos.org

During active glycolysis, the reduction of NAD+ to NADH can lead to an accumulation of NADH in the cytosol, which can inhibit the glycolytic pathway. figshare.com The glycerol phosphate shuttle, initiated by cGPDH, provides a mechanism to reoxidize this cytosolic NADH to NAD+. figshare.comresearchgate.net By converting dihydroxyacetone phosphate to sn-glycerol 3-phosphate, cGPDH consumes NADH, thereby replenishing the cytosolic pool of NAD+ required for sustained glycolytic activity. plos.orgfigshare.comresearchgate.net This process is particularly important in tissues with high rates of aerobic glycolysis, such as skeletal muscle and the brain. wikipedia.org Recent studies have also highlighted the role of glycerol-3-phosphate biosynthesis in regenerating cytosolic NAD+ under conditions of mitochondrial dysfunction or hypoxia. nih.gov

NAD+-Linked Activity

Mitochondrial Glycerol-3-phosphate Dehydrogenase (mGPDH/GPD2/GlpD)

The mitochondrial isoform of glycerol-3-phosphate dehydrogenase, also referred to as GPD2 or GlpD, is an integral membrane protein located on the outer surface of the inner mitochondrial membrane. wikipedia.orgplos.orgnih.gov It catalyzes the irreversible oxidation of sn-glycerol 3-phosphate to dihydroxyacetone phosphate. wikipedia.orgplos.org

mGPDH is a flavoprotein that contains a covalently bound flavin adenine dinucleotide (FAD) prosthetic group. plos.orgjianhaidulab.com Unlike its cytosolic counterpart, mGPDH does not use NAD+. Instead, it transfers electrons from the oxidation of sn-glycerol 3-phosphate directly to the ubiquinone (Coenzyme Q) pool within the mitochondrial electron transport chain. plos.orgnih.govplos.org This electron transfer contributes to the generation of the proton motive force used for ATP synthesis. The reaction catalyzed by mGPDH is irreversible, which helps to drive the glycerol phosphate shuttle in the direction of mitochondrial electron transport. plos.orgnih.gov

Structural studies of glycerol-3-phosphate dehydrogenases have provided insights into their catalytic mechanisms. The enzymes typically consist of an N-terminal NAD-binding domain and a C-terminal substrate-binding domain. wikipedia.org In the case of mGPDH, the binding of the substrate, sn-glycerol 3-phosphate, occurs in a specific pocket within the enzyme. The oxidation of the substrate is coupled to the reduction of the FAD cofactor. jianhaidulab.com Structural analyses of related dehydrogenases, such as glyceraldehyde-3-phosphate dehydrogenase, have revealed that substrate binding can induce conformational changes in the enzyme, which are crucial for catalysis. rcsb.org For instance, the binding of the substrate dihydroxyacetone phosphate to human cytosolic GPDH triggers a conformational change that brings key catalytic residues into the correct orientation for hydride transfer. acs.org The phosphate group of the substrate binds to a specific hydrophilic pocket, and interactions with residues like arginine are essential for positioning the substrate for the reaction. rcsb.orgacs.org

| Enzyme Comparison | cGPDH (GPD1) | mGPDH (GPD2) |

| Location | Cytosol wikipedia.orgplos.org | Inner mitochondrial membrane (outer surface) wikipedia.orgplos.orgnih.gov |

| Cofactor | NAD+ creative-enzymes.com | FAD plos.orgjianhaidulab.com |

| Reaction | Dihydroxyacetone phosphate + NADH + H+ ⇌ sn-Glycerol 3-phosphate + NAD+ wikipedia.org | sn-Glycerol 3-phosphate + Ubiquinone → Dihydroxyacetone phosphate + Ubiquinol (B23937) plos.orgnih.govplos.org |

| Reversibility | Reversible plos.org | Irreversible wikipedia.orgplos.org |

| Primary Function | Regeneration of cytosolic NAD+, production of sn-glycerol 3-phosphate for lipid synthesis. plos.orgfigshare.comresearchgate.net | Transfer of reducing equivalents from cytosol to mitochondrial electron transport chain. plos.orgnih.gov |

Structural Analysis of mGPDH and Substrate Binding

Conformational States and Catalytic Mechanisms

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH or GPD2) is a monotopic membrane enzyme that catalyzes the irreversible oxidation of sn-glycerol 3-phosphate to dihydroxyacetone phosphate (DHAP). pnas.orgwikipedia.orgplos.org This reaction is coupled with the reduction of a flavin adenine dinucleotide (FAD) cofactor to FADH₂, which then passes electrons to the electron transport chain. pnas.org Structural studies of the homologous E. coli enzyme, GlpD, have provided significant insights into its function. pnas.orgnih.gov The binding of substrate analogues and the product DHAP has been shown to induce different conformational states of the enzyme, which are crucial for catalysis. pnas.orgnih.govrcsb.org

Based on these structural findings, two potential mechanisms for the dehydrogenation of sn-glycerol 3-phosphate have been proposed. pnas.orgnih.gov One proposed mechanism for a related dehydrogenase involves a lysine (B10760008) residue (Lys 210) acting as a general base, abstracting a proton from the substrate's hydroxyl group. ebi.ac.uk This is followed by a hydride transfer from the substrate to the FAD cofactor, resulting in the formation of DHAP and FADH₂. ebi.ac.uk The reaction catalyzed by mGPDH is considered irreversible. plos.org

Table 1: Proposed Catalytic Mechanisms for Glycerol-3-Phosphate Dehydrogenation

| Proposed Mechanism | Key Steps | Supporting Evidence |

|---|---|---|

| Base-Catalyzed Hydride Transfer | 1. A basic residue (e.g., Lysine) abstracts a proton from the C2-hydroxyl group of sn-glycerol 3-phosphate. ebi.ac.uk2. An intermediate with a negative charge on the oxygen is formed and stabilized by nearby residues. ebi.ac.uk3. The intermediate collapses, facilitating a hydride transfer from the C2-carbon of the substrate to the FAD cofactor. ebi.ac.uk4. The products, dihydroxyacetone phosphate (DHAP) and FADH₂, are released. pnas.org | Structural analysis of related dehydrogenases suggests the presence of a catalytic base in the active site. ebi.ac.uk Kinetic studies confirm the oxidation of the substrate and reduction of FAD. pnas.org |

| Conformational Change-Assisted Catalysis | 1. Binding of sn-glycerol 3-phosphate induces a conformational change in the enzyme. pnas.orgnih.govrcsb.org2. This change properly orients the substrate and the FAD cofactor for the reaction. acs.org3. The catalytic reaction (hydride transfer) proceeds. acs.orgacs.org4. Release of products returns the enzyme to its original conformation. pnas.org | Crystal structures of the E. coli homologue (GlpD) in complex with various substrate analogues and the product reveal distinct conformational states. pnas.orgnih.govrcsb.org |

Residues Involved in Substrate Binding

Structural analyses of the E. coli mGPDH homologue, GlpD, have successfully identified the specific amino acid residues that form the substrate-binding pocket. pnas.orgnih.govrcsb.org These residues are crucial for anchoring the sn-glycerol 3-phosphate molecule and positioning it correctly for the catalytic reaction. While direct structural data for human mGPDH is less detailed, the high degree of sequence conservation allows for reliable extrapolation from prokaryotic models. pnas.org For the related cytosolic NAD-dependent enzyme (GPD1), a stable hydrogen bonding network formed by residues Lys204, Asn205, Asp260, and Thr264 is critical, while the phosphate group of the substrate interacts directly with Arg269 and Gly268. wikipedia.org These interactions highlight the importance of charged and polar residues in recognizing and binding the phosphorylated substrate.

Table 2: Key Residues in Glycerol-3-Phosphate Dehydrogenase Substrate Binding (based on GPD1 and GlpD homologs)

| Residue (in GPD1) | Function | Type of Interaction |

|---|---|---|

| Arg269 | Binds the phosphate group of the substrate. wikipedia.org | Hydrogen bonding, electrostatic interaction. wikipedia.org |

| Gly268 | Interacts with the phosphate group of the substrate. wikipedia.org | Hydrogen bonding. wikipedia.org |

| Lys204 | Part of a stable hydrogen bonding network in the active site. wikipedia.org | Hydrogen bonding. wikipedia.org |

| Asn205 | Part of a stable hydrogen bonding network in the active site. wikipedia.org | Hydrogen bonding. wikipedia.org |

| Asp260 | Part of a stable hydrogen bonding network in the active site. wikipedia.org | Hydrogen bonding. wikipedia.org |

| Thr264 | Part of a stable hydrogen bonding network in the active site. wikipedia.org | Hydrogen bonding. wikipedia.org |

Ubiquinone-Binding Site Characteristics

After sn-glycerol 3-phosphate is oxidized and FAD is reduced to FADH₂, mGPDH transfers the electrons to the mobile electron carrier ubiquinone (also known as coenzyme Q). pnas.orgwikipedia.org This process reduces ubiquinone to ubiquinol (UQH₂). pnas.org Structural studies involving ubiquinone analogues have identified the binding site as a hydrophobic plateau on the enzyme surface. pnas.orgnih.govrcsb.org This site facilitates the transfer of electrons from the FADH₂ cofactor, which is located within the enzyme, to the lipid-soluble ubiquinone in the inner mitochondrial membrane. pnas.orgnih.gov The interaction is crucial for channeling the reducing equivalents into the main electron transport chain at the level of the Q-pool, bypassing Complex I. wikipedia.org This site has also been identified as a source of reactive oxygen species (ROS) production. nih.govnih.govnih.gov

Functional Roles in Electron Transport Chain

The primary role of mGPDH in the electron transport chain is to serve as a key component of the glycerol-3-phosphate shuttle. wikipedia.orgwikipedia.org This shuttle mechanism transfers reducing equivalents from NADH generated in the cytosol during glycolysis to the mitochondrial electron transport chain. wikipedia.orgcreative-enzymes.com Cytosolic GPDH (GPD1) reduces dihydroxyacetone phosphate to sn-glycerol 3-phosphate, oxidizing cytosolic NADH to NAD⁺. wikipedia.org The sn-glycerol 3-phosphate then diffuses to the inner mitochondrial membrane, where it is oxidized back to DHAP by mGPDH. wikipedia.orgwikipedia.org The electrons captured by mGPDH's FAD cofactor are then transferred to the ubiquinone pool. researchgate.netpnas.org This contributes to the total pool of reduced ubiquinone, which is subsequently reoxidized by Complex III, thereby feeding electrons into the downstream portion of the electron transport chain for ATP production. pnas.org By providing an alternative entry point for electrons into the respiratory chain, mGPDH plays a vital role in linking carbohydrate and lipid metabolism with mitochondrial energy production. nih.govwikipedia.org

Regulation of mGPDH Activity

The activity of mGPDH is tightly regulated to match cellular metabolic demands. One of the key physiological regulators is calcium (Ca²⁺). nih.gov An increase in cytosolic and intermembrane space Ca²⁺ levels, which occurs during periods of high cellular activity, enhances mGPDH activity by lowering its apparent Michaelis constant (Km) for sn-glycerol 3-phosphate, making the enzyme more efficient at lower substrate concentrations. nih.govnih.gov The enzyme is also subject to inhibition by various metabolites. These include product inhibition by DHAP and allosteric inhibition by lipid metabolites such as free fatty acids and acyl-CoA esters. plos.orgnih.govnih.gov This allows for feedback regulation based on the cell's lipid metabolic state. nih.gov Additionally, several small-molecule inhibitors have been identified through screening, which act as tools to study the enzyme's function. plos.orgcornell.edunih.gov

Table 3: Regulators of Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH) Activity

| Regulator | Effect on Activity | Mechanism of Action |

|---|---|---|

| Calcium (Ca²⁺) | Activation | Binds to an EF-hand domain, lowering the Km for sn-glycerol 3-phosphate. nih.govnih.gov |

| Dihydroxyacetone phosphate (DHAP) | Inhibition | Product inhibition. plos.orgnih.gov |

| Free Fatty Acids & Acyl-CoAs | Inhibition | Allosteric inhibition, signaling lipid metabolic status. plos.orgnih.gov |

| iGP-1 and iGP-5 | Inhibition | Novel synthetic mixed inhibitors. plos.orgcornell.edunih.gov |

| Glyceraldehyde 3-phosphate | Inhibition | Competitive inhibition in the substrate-binding pocket. plos.orgnih.gov |

Glycerol-3-phosphate Acyltransferases (GPATs)

Glycerol-3-phosphate acyltransferases (GPATs) represent a family of enzymes that catalyze the initial and often rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids (B1166683). nih.govaocs.org These enzymes esterify a fatty acyl group from an acyl-CoA or acyl-ACP donor onto the sn-glycerol 3-phosphate backbone. nih.gov This reaction yields 1-acylglycerol-3-phosphate, more commonly known as lysophosphatidic acid (LPA). nih.govaocs.org Mammals possess four distinct GPAT isoforms (GPAT1-4), which are localized to the mitochondrial outer membrane and the endoplasmic reticulum, each with specific tissue distributions and regulatory properties. nih.gov

Catalytic Mechanisms and Regiospecificity (sn-1 vs. sn-2 Acylation)

The catalytic mechanism of GPATs involves several conserved motifs. nih.govaocs.org A highly conserved HX4D motif (Motif 1) is considered critical for the catalytic activity. nih.govaocs.org It is proposed that the histidine in this motif acts as a general base, deprotonating the hydroxyl group of sn-glycerol 3-phosphate to facilitate its nucleophilic attack on the thioester carbonyl of the acyl-CoA substrate. aocs.orgebi.ac.uk The aspartate residue is thought to stabilize the histidine in its protonated state, similar to a charge-relay system. aocs.org Other conserved motifs (Motifs II and III) containing arginine residues are believed to be important for binding the phosphate group of the glycerol-3-phosphate substrate. nih.govaocs.org

Most characterized GPATs, particularly those involved in membrane and storage lipid synthesis in mammals, exhibit strict regiospecificity, acylating exclusively at the sn-1 position of glycerol-3-phosphate to produce 1-acyl-LPA. aocs.orgpnas.org However, studies in plants have revealed a fascinating divergence. A family of plant GPATs, including Arabidopsis GPAT4, GPAT5, GPAT6, and GPAT8, show a preference for acylating the sn-2 position. pnas.orgnih.govnih.gov Some of these enzymes, such as GPAT4 and GPAT6, are bifunctional, possessing an additional phosphatase activity that removes the phosphate group to produce a 2-monoacylglycerol (2-MAG) product. pnas.org This sn-2 acylation pathway is fundamental for the synthesis of plant-specific polyesters like cutin and suberin, demonstrating a clear functional specialization distinct from the canonical sn-1 acylation pathway for glycerolipid synthesis. nih.govnih.gov

Table 4: Comparison of GPAT Regiospecificity

| Feature | sn-1 Acylating GPATs | sn-2 Acylating GPATs |

|---|---|---|

| Primary Product | 1-acyl-lysophosphatidic acid (1-LPA). aocs.org | 2-acyl-lysophosphatidic acid (2-LPA) or 2-monoacylglycerol (2-MAG). pnas.orgnih.gov |

| Typical Biological Role | De novo synthesis of membrane glycerolipids and storage triglycerides. nih.govaocs.org | Biosynthesis of plant polyesters (cutin and suberin). nih.govnih.gov |

| Catalytic Site | Acylates the hydroxyl group at the sn-1 position of sn-glycerol 3-phosphate. nih.gov | Acylates the hydroxyl group at the sn-2 position of sn-glycerol 3-phosphate. pnas.orgnih.gov |

| Organisms | Widespread, including mammals and plants. nih.govnih.gov | Primarily described in land plants. nih.govnih.gov |

| Example Enzymes | Mammalian GPAT1-4, E. coli PlsB. nih.gov | Arabidopsis thaliana GPAT4, GPAT5, GPAT6, GPAT8. pnas.orgnih.govnih.gov |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| sn-Glycerol 3-phosphate(2-) | G3P |

| Dihydroxyacetone phosphate | DHAP |

| Flavin adenine dinucleotide | FAD |

| Reduced flavin adenine dinucleotide | FADH₂ |

| Nicotinamide adenine dinucleotide (oxidized) | NAD⁺ |

| Nicotinamide adenine dinucleotide (reduced) | NADH |

| Ubiquinone / Coenzyme Q | Q |

| Ubiquinol | UQH₂ |

| Lysophosphatidic acid | LPA |

| Acyl-Coenzyme A | Acyl-CoA |

| Acyl-carrier protein | ACP |

| 2-monoacylglycerol | 2-MAG |

| Calcium | Ca²⁺ |

| Glyceraldehyde 3-phosphate | |

| Phosphoenolpyruvate | |

| Glyceric acid 2-phosphate | |

| Menadione | |

| 2-n-heptyl-4-hydroxyquinoline N-oxide | |

| Phenylglyoxal | |

| Cyclohexanedione | |

| Palmitoyl-CoA | |

| Oleate | |

| Palmitate | |

| Diazoxide | |

| Streptozotocin | |

| Rotenone | |

| Antimycin A | |

| Myxothiazol | |

| Malonate | |

| Cyanide |

Isoforms and Subcellular Localization (Plastidial, ER, Mitochondrial)

The synthesis of glycerolipids from G3P occurs in distinct subcellular compartments, a separation made possible by the existence of multiple GPAT isoforms with specific localizations. tandfonline.com In plants, three main locations for GPAT activity have been identified: the plastids, the endoplasmic reticulum (ER), and the mitochondria. tandfonline.comnih.gov

Plastidial GPATs: These are soluble enzymes located in the plastid stroma. tandfonline.comnih.gov A well-characterized example is ATS1 in Arabidopsis. mdpi.com Plastidial GPATs are integral to the "prokaryotic pathway" of lipid synthesis, which primarily produces lipids for the plastid's own membranes. mdpi.com They typically catalyze the acylation of the sn-1 position of G3P using acyl-ACP as the donor. mdpi.comoup.com

Endoplasmic Reticulum (ER) GPATs: The ER is a major site for the "eukaryotic pathway" of lipid synthesis, which produces lipids for most cellular membranes and for storage as triacylglycerols. ER-bound GPATs are membrane-associated proteins that utilize acyl-CoA as their substrate. tandfonline.comnih.gov In Arabidopsis, GPATs 4 through 9 are localized to the ER. tandfonline.comoup.com These isoforms are involved in the synthesis of various lipids, including extracellular lipid polyesters like cutin and suberin. oup.comscielo.br

Mitochondrial GPATs: Mitochondria also possess their own membrane-bound GPAT isoforms. tandfonline.comnih.gov In mammals, GPAT1 and GPAT2 are found on the outer mitochondrial membrane. nih.govaocs.org In Arabidopsis, GPAT1, GPAT2, and GPAT3 are mitochondrial. tandfonline.comnih.gov Mitochondrial GPATs are known to have a low Km for their substrates, G3P and fatty acyl-CoA, suggesting they can efficiently direct fatty acids towards esterification even at low concentrations. aocs.org

| Isoform Type | Subcellular Localization | Acyl Donor | Key Functions |

| Plastidial (e.g., ATS1) | Plastid Stroma | Acyl-ACP | Prokaryotic pathway of glycerolipid synthesis for plastid membranes. tandfonline.commdpi.com |

| ER-bound (e.g., GPAT4-9 in Arabidopsis) | Endoplasmic Reticulum | Acyl-CoA | Eukaryotic pathway for membrane and storage lipids; synthesis of cutin and suberin. tandfonline.comscielo.br |

| Mitochondrial (e.g., GPAT1-2 in mammals) | Outer Mitochondrial Membrane | Acyl-CoA | Directs fatty acids for esterification; involved in triacylglycerol biosynthesis. nih.govaocs.org |

Bifunctional GPATs with Phosphatase Activity

A remarkable feature discovered in some plant GPATs is the presence of a secondary enzymatic activity. Certain GPATs, particularly those involved in the synthesis of the plant cuticle polymer cutin, are bifunctional enzymes that possess both sn-2 acyltransferase and phosphatase activities. nih.govpnas.orgnih.gov

Specifically, Arabidopsis GPAT4 and GPAT6 have been shown to esterify acyl groups predominantly to the sn-2 position of G3P, a departure from the canonical sn-1 acylation. pnas.org Following this acylation, an intrinsic phosphatase domain within the same enzyme removes the phosphate group, resulting in the production of a 2-monoacylglycerol (2-MAG) instead of the typical lysophosphatidic acid (LPA). pnas.orgresearchgate.net This bifunctional activity has not been described in other organisms and represents a unique adaptation in land plants for the synthesis of extracellular lipid polymers. pnas.org

GPAT8, also involved in cutin biosynthesis, is another demonstrated bifunctional sn-2 acyltransferase/phosphatase. nih.govnih.gov In contrast, GPAT5, which is essential for the synthesis of another lipid polymer, suberin, also shows a strong preference for sn-2 acylation but lacks the phosphatase activity, thus producing sn-2 lysophosphatidic acid as its primary product. nih.govpnas.org The phosphatase activity in GPAT4, GPAT6, and GPAT8 is associated with conserved amino acid motifs in their N-terminal region. pnas.org

| Enzyme | Acyltransferase Regiospecificity | Phosphatase Activity | Major Product | Biological Role |

| GPAT4 | sn-2 | Yes | 2-Monoacylglycerol (2-MAG) | Cutin biosynthesis. pnas.org |

| GPAT6 | sn-2 | Yes | 2-Monoacylglycerol (2-MAG) | Cutin biosynthesis. pnas.orgresearchgate.net |

| GPAT8 | sn-2 | Yes | 2-Monoacylglycerol (2-MAG) | Cutin biosynthesis. nih.govnih.gov |

| GPAT5 | sn-2 | No | sn-2 Lysophosphatidic Acid (LPA) | Suberin biosynthesis. nih.govpnas.org |

Other Interacting Enzymes and Transport Systems

Beyond the initial acylation by GPATs, G3P and its derivatives interact with a variety of other enzymes and transport systems that are crucial for their further metabolism and transport across cellular membranes.

sn-Glycerol-3-phosphate 2-alpha-galactosyltransferase

This enzyme, also known as floridoside-phosphate synthase, belongs to the family of glycosyltransferases. wikipedia.org It catalyzes the transfer of a galactose moiety from UDP-galactose to the 2-position of sn-glycerol 3-phosphate. wikipedia.orgexpasy.org The reaction produces UDP and 2-(alpha-D-galactosyl)-sn-glycerol 3-phosphate. wikipedia.orgqmul.ac.uk This product can then be hydrolyzed by a phosphatase to form floridoside, a galactosylglycerol (B43771) found in red algae. expasy.orgqmul.ac.uk

ABC Transporter Complexes (e.g., UgpBAEC for G3P Import)

In bacteria such as E. coli, the uptake of G3P from the environment, particularly under phosphate starvation conditions, is mediated by a high-affinity ATP-binding cassette (ABC) transporter system known as the Ugp system. researchgate.net This multi-protein complex is composed of a periplasmic substrate-binding protein (UgpB), two transmembrane permease proteins (UgpA and UgpE), and a homodimer of an ATP-binding protein (UgpC) that provides the energy for transport. ebi.ac.ukuniprot.orgebi.ac.uk The UgpB protein specifically binds G3P in the periplasm and delivers it to the UgpA/UgpE transmembrane channel for translocation into the cytoplasm, a process fueled by ATP hydrolysis by UgpC. researchgate.netebi.ac.uk

Interaction with Phospholipase A2

Phospholipase A2 (PLA2) is an enzyme that hydrolyzes the ester bond at the sn-2 position of phospholipids, releasing a free fatty acid and a lysophospholipid. cas.czwikipedia.org The product of this reaction, a monoacyl-sn-glycerol-3-phosphate (lysophosphatidic acid), is structurally related to the immediate product of GPAT activity. PLA2 activity can influence the levels of G3P derivatives and can be modulated by the lipid environment. cas.cznih.gov For example, the activity of mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase, which oxidizes G3P, is strongly inhibited by PLA2, suggesting a regulatory link between phospholipid catabolism and G3P oxidation. cas.cz

Glycerol Phosphate Shuttle System

The glycerol-3-phosphate shuttle is a vital metabolic pathway that facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain. adpcollege.ac.insmpdb.cafrontiersin.org This process is crucial because the inner mitochondrial membrane is impermeable to NADH, the primary electron carrier generated during glycolysis in the cytoplasm. adpcollege.ac.inwikipedia.orgyoutube.com The shuttle system ensures that the energy stored in cytosolic NADH can be utilized for ATP synthesis through oxidative phosphorylation. It is particularly prominent in tissues with high energy demands and where rapid ATP production is necessary, such as skeletal muscle and the brain. wikipedia.orgsketchy.com

The shuttle involves the concerted action of two distinct glycerol-3-phosphate dehydrogenases: a cytosolic, NAD-dependent enzyme and a mitochondrial, FAD-dependent enzyme. wikipedia.orgresearchgate.netwikipedia.org

Mechanism of the Glycerol Phosphate Shuttle

The process begins in the cytoplasm where cytosolic glycerol-3-phosphate dehydrogenase (cGPD or GPD1) catalyzes the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, to sn-glycerol 3-phosphate (G3P). wikipedia.orgaklectures.com This reaction simultaneously oxidizes one molecule of cytosolic NADH to NAD+, thus regenerating the NAD+ required for glycolysis to continue. wikipedia.orgaklectures.com

The newly formed sn-glycerol 3-phosphate then diffuses through the outer mitochondrial membrane into the intermembrane space. aklectures.com Here, it interacts with the mitochondrial glycerol-3-phosphate dehydrogenase (mGPD or GPD2), which is an integral protein located on the outer surface of the inner mitochondrial membrane. wikipedia.orgexpasy.org

The mitochondrial enzyme catalyzes the oxidation of sn-glycerol 3-phosphate back to dihydroxyacetone phosphate. wikipedia.orgwikipedia.org The electrons from this oxidation are transferred to a flavin adenine dinucleotide (FAD) prosthetic group within the enzyme, reducing it to FADH2. wikipedia.orgyoutube.com This reaction is irreversible. wikipedia.org The regenerated dihydroxyacetone phosphate can then move back into the cytoplasm to participate in another cycle of the shuttle. wikipedia.org

Finally, the FADH2 produced by the mitochondrial enzyme donates its electrons to coenzyme Q (ubiquinone) in the electron transport chain, reducing it to ubiquinol. wikipedia.orgaklectures.com Ubiquinol then transfers the electrons further down the chain, typically to Complex III, bypassing Complex I. aklectures.comnih.gov This entry point for electrons is a key feature of the glycerol phosphate shuttle and has implications for the total ATP yield. wikipedia.org

Energetics and Efficiency

The glycerol phosphate shuttle is less energy-efficient than the malate-aspartate shuttle, another major mechanism for transporting cytosolic NADH reducing equivalents into the mitochondria. sketchy.com The reason for this lower efficiency lies in the point of entry of electrons into the electron transport chain. wikipedia.org By transferring electrons to FAD to form FADH2, the shuttle bypasses Complex I of the respiratory chain. aklectures.com Consequently, for each molecule of cytosolic NADH processed through this shuttle, approximately 1.5 ATP molecules are generated, as opposed to the roughly 2.5 ATPs produced when NADH donates its electrons directly to Complex I, as occurs in the malate-aspartate shuttle. youtube.comyoutube.com Despite its lower ATP yield, the glycerol phosphate shuttle is significantly faster than the malate-aspartate shuttle, making it advantageous in tissues requiring rapid energy production. sketchy.com

Enzymes of the Glycerol Phosphate Shuttle

The two key enzymes in this shuttle have distinct characteristics and localizations.

Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1): This NAD+-dependent enzyme (EC 1.1.1.8) is a soluble protein found in the cytoplasm. wikipedia.orgebi.ac.uk It catalyzes the reversible conversion of dihydroxyacetone phosphate to sn-glycerol 3-phosphate, using NADH as the reducing agent. ebi.ac.uknih.gov

Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2): This FAD-dependent enzyme (EC 1.1.5.3) is embedded in the outer face of the inner mitochondrial membrane. expasy.orgwikipedia.org It catalyzes the irreversible oxidation of sn-glycerol 3-phosphate to dihydroxyacetone phosphate, transferring electrons to FAD and subsequently to the electron transport chain via coenzyme Q. wikipedia.orgwikipedia.orgnih.gov

Detailed Research Findings

Recent research has further elucidated the role and regulation of the glycerol phosphate shuttle in various physiological and pathological contexts.

Studies in neurons have revealed that the glycerol-3-phosphate shuttle can act as a backup system to ensure metabolic flexibility. nih.govnih.gov While the malate-aspartate shuttle is the primary mechanism for NADH transport in these cells, the glycerol phosphate shuttle becomes crucial for maintaining ATP production and proper neuronal firing when the malate-aspartate shuttle is compromised. nih.gov

In the context of fungal pathogens like Pyricularia oryzae, the rice blast fungus, the glycerol-3-phosphate shuttle has been shown to be important for development and virulence. frontiersin.org Deletion of the genes encoding the shuttle's enzymes impacted aerial hyphal differentiation, conidiation, and pathogenicity, highlighting the shuttle's role in fundamental cellular processes beyond energy metabolism. frontiersin.org

Furthermore, research into the enzymes themselves has provided structural and functional insights. The structure of glycerol-3-phosphate dehydrogenase reveals it to be an essential monotopic membrane enzyme. caymanchem.com Novel small-molecule inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase have been developed, providing valuable tools to investigate the role of glycerol 3-phosphate metabolism in various tissues and disease models. cornell.edu

The table below summarizes the key enzymes involved in the Glycerol Phosphate Shuttle System.

| Enzyme Name | EC Number | Location | Cofactor | Substrate | Product | Function in Shuttle |

| Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1) | 1.1.1.8 | Cytoplasm | NAD+/NADH | Dihydroxyacetone phosphate | sn-Glycerol 3-phosphate | Reduces DHAP to G3P, oxidizing cytosolic NADH to NAD+. wikipedia.orgebi.ac.uknih.gov |

| Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2) | 1.1.5.3 | Inner Mitochondrial Membrane (outer surface) | FAD | sn-Glycerol 3-phosphate | Dihydroxyacetone phosphate | Oxidizes G3P back to DHAP, transferring electrons to FAD to form FADH2. wikipedia.orgexpasy.orgwikipedia.org |

The following table outlines the net reaction of the Glycerol Phosphate Shuttle.

| Location | Reactants | Products |

| Cytosol | NADH + H+ + Dihydroxyacetone phosphate | NAD+ + sn-Glycerol 3-phosphate |

| Intermembrane Space / Inner Mitochondrial Membrane | sn-Glycerol 3-phosphate + FAD | Dihydroxyacetone phosphate + FADH2 |

| Inner Mitochondrial Membrane | FADH2 + Coenzyme Q | FAD + Coenzyme QH2 |

| Overall Net Reaction | NADH (cytosol) + H+ + Coenzyme Q | NAD+ (cytosol) + Coenzyme QH2 |

Biological Roles and Functional Significance of Sn Glycerol 3 Phosphate 2

Role in Glycerolipid Biosynthesis

sn-Glycerol 3-phosphate (G3P) is a pivotal molecule that serves as the foundational backbone for the synthesis of all glycerolipids. libretexts.orgwikipedia.org Its central role stems from its function as the initial substrate for the de novo synthesis of these essential lipids. wikipedia.orgaocs.org The process commences with the acylation of G3P, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT) enzymes, which marks the first committed step in glycerolipid biosynthesis. aocs.orgnih.govnih.gov This initial reaction forms lysophosphatidic acid (LPA), a key intermediate for various lipid biosynthetic pathways. nih.gov

The biosynthesis of glycerolipids, including both storage lipids like triacylglycerols and structural lipids like phospholipids (B1166683), is a complex network of reactions where G3P plays an indispensable role. nih.gov In plants, for instance, there are three distinct types of GPAT enzymes located in the plastids, endoplasmic reticulum, and mitochondria, highlighting the importance of G3P in multiple lipid synthetic pathways and its contribution to plant development. nih.gov The synthesis of G3P itself is primarily achieved through the reduction of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, by the enzyme glycerol-3-phosphate dehydrogenase. wikipedia.orgebi.ac.ukuniprot.org

Precursor for Phospholipid Synthesis

Formation of Lysophosphatidic Acid (LPA)

The formation of lysophosphatidic acid (LPA), or 1-acyl-sn-glycerol 3-phosphate, is the committed step in the biosynthesis of glycerolipids. nih.govcas.cn This reaction involves the esterification of a fatty acyl group from either acyl-CoA or acyl-ACP to the sn-1 position of sn-glycerol 3-phosphate. nih.gov The enzyme responsible for this crucial acylation is glycerol-3-phosphate acyltransferase (GPAT). nih.gov There are multiple isoforms of GPAT, which can be found in different cellular compartments, including the endoplasmic reticulum and mitochondria, indicating that LPA is produced in various locations within the cell. aocs.orgthemedicalbiochemistrypage.org In bacteria, a distinct GPAT called PlsY utilizes acyl-phosphate as the acyl donor to produce LPA. cas.cnjst.go.jp

Synthesis of Phosphatidic Acid (PA)

Following the formation of lysophosphatidic acid (LPA), the next key intermediate in phospholipid synthesis is phosphatidic acid (PA). aocs.orgwikipedia.org The synthesis of PA occurs through the acylation of LPA at the sn-2 position, a reaction catalyzed by the enzyme 1-acylglycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT). aocs.orgresearchgate.netnih.gov This two-step process, starting from sn-glycerol 3-phosphate, is the primary de novo pathway for PA synthesis in both eukaryotes and bacteria. wikipedia.orgnih.gov While the glycerol (B35011) 3-phosphate pathway is the main route, an alternative pathway for PA synthesis exists in yeast and mammals, starting from dihydroxyacetone phosphate (DHAP). nih.govnih.gov

Phosphatidic acid is a vital lipid that serves as a precursor for the biosynthesis of all other acylglycerol lipids within the cell. wikipedia.org Its importance is underscored by the fact that mutations blocking the glycerol 3-phosphate pathway in bacteria are lethal. wikipedia.org

Biosynthesis of Specific Phospholipid Classes (e.g., Phosphatidylglycerol, Cardiolipin)

Phosphatidic acid (PA) serves as a branch point for the synthesis of various phospholipid classes. One major pathway involves the conversion of PA to CDP-diacylglycerol, which is then utilized for the synthesis of phospholipids such as phosphatidylglycerol and cardiolipin (B10847521). aocs.org

The biosynthesis of cardiolipin, a unique phospholipid predominantly found in the inner mitochondrial membrane of eukaryotes and in bacterial membranes, begins with the formation of phosphatidic acid from glycerol-3-phosphate. nih.govwikipedia.org In both prokaryotes and eukaryotes, PA is converted to CDP-diacylglycerol. nih.govpnas.org In eukaryotes, CDP-diacylglycerol then reacts with phosphatidylglycerol to form cardiolipin, a process catalyzed by cardiolipin synthase. microbialcell.com In most bacteria, cardiolipin is synthesized through a transphosphatidylation reaction between two molecules of phosphatidylglycerol, also catalyzed by a cardiolipin synthase. nih.govmicrobialcell.comresearchgate.net Cardiolipin plays a crucial role in the structural organization and function of energy-transducing membranes. microbialcell.com

Precursor for Triglyceride (Triacylglycerol) Synthesis

sn-Glycerol 3-phosphate is a fundamental precursor for the synthesis of triglycerides (triacylglycerols), the primary form of energy storage in many organisms. libretexts.orgaocs.orgthemedicalbiochemistrypage.org The main pathway for triglyceride synthesis, known as the Kennedy pathway, initiates with the acylation of sn-glycerol 3-phosphate. libretexts.orgthemedicalbiochemistrypage.org

The process begins with the esterification of a fatty acyl-CoA to the sn-1 position of sn-glycerol 3-phosphate, catalyzed by glycerol-3-phosphate acyltransferase (GPAT), to form lysophosphatidic acid (LPA). libretexts.orgthemedicalbiochemistrypage.org This is followed by a second acylation at the sn-2 position by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to yield phosphatidic acid (PA). libretexts.orgresearchgate.net The phosphate group of PA is then removed by phosphatidic acid phosphatase to form diacylglycerol (DAG). aocs.org Finally, a third fatty acyl-CoA is esterified to the DAG molecule by diacylglycerol acyltransferase (DGAT) to produce a triglyceride. researchgate.net In adipose tissue, where the expression of glycerol kinase is low, the glycerol-3-phosphate required for triglyceride synthesis is primarily derived from the reduction of dihydroxyacetone phosphate (DHAP), a product of glycolysis. themedicalbiochemistrypage.org

Role in Extracellular Lipid Polymer Biosynthesis (Cutin, Suberin)

In plants, sn-glycerol 3-phosphate plays a crucial role in the biosynthesis of the extracellular lipid polyesters, cutin and suberin. nih.govaocs.org These biopolymers form protective layers on the surfaces of aerial plant organs (cutin) and in specific cell types like the endodermis and periderm (suberin), providing barriers against water loss and pathogen invasion. aocs.orgnsf.govoup.com

The synthesis of both cutin and suberin involves the esterification of fatty acid monomers to a glycerol backbone, a process initiated by glycerol-3-phosphate acyltransferases (GPATs). aocs.orgnsf.gov Several GPAT isoforms have been identified in plants that are specifically involved in the synthesis of these polyesters. nih.gov For instance, in Arabidopsis, GPAT4, GPAT6, and GPAT8 are involved in cutin biosynthesis, while GPAT5 is essential for suberin synthesis. nih.govnsf.govmdpi.com Interestingly, some of these plant GPATs, such as GPAT4 and GPAT6, exhibit a preference for acylating the sn-2 position of glycerol-3-phosphate, which is distinct from the sn-1 acylation typical for membrane and storage lipid synthesis. pnas.orgnih.govebi.ac.uk Furthermore, these enzymes can also possess phosphatase activity, leading to the formation of sn-2 monoacylglycerols as intermediates in cutin synthesis. pnas.orgnih.gov The substrate specificities of these GPATs are a major factor in determining the final composition of cutin and suberin. oup.com

Data Tables

Table 1: Key Enzymes in sn-Glycerol 3-phosphate(2-) Metabolism

| Enzyme | Reaction Catalyzed | Biological Pathway | Organism/Location |

| Glycerol-3-phosphate acyltransferase (GPAT) | Acylation of sn-glycerol 3-phosphate to form lysophosphatidic acid. aocs.orgnih.govnih.gov | Glycerolipid biosynthesis, Phospholipid synthesis, Triglyceride synthesis. aocs.orgnih.govnih.gov | Eukaryotes (Mitochondria, ER), Bacteria. nih.govaocs.orgthemedicalbiochemistrypage.org |

| 1-acylglycerol-3-phosphate acyltransferase (AGPAT) | Acylation of lysophosphatidic acid to form phosphatidic acid. aocs.orgresearchgate.net | Phospholipid synthesis, Triglyceride synthesis. libretexts.orgaocs.org | Eukaryotes, Bacteria. nih.govnih.gov |

| Cardiolipin synthase | Synthesis of cardiolipin from phosphatidylglycerol and CDP-diacylglycerol (eukaryotes) or two molecules of phosphatidylglycerol (bacteria). nih.govmicrobialcell.com | Phospholipid biosynthesis. nih.gov | Eukaryotes (Mitochondria), Bacteria. nih.govwikipedia.org |

| Glycerol-3-phosphate dehydrogenase | Reduction of dihydroxyacetone phosphate to sn-glycerol 3-phosphate. wikipedia.org | Glycolysis, Glycerolipid biosynthesis. wikipedia.orgpnas.org | Eukaryotes, Bacteria. nih.govpnas.org |

| Plant-specific GPATs (e.g., GPAT4, GPAT5, GPAT6, GPAT8) | Acylation of sn-glycerol 3-phosphate (often at sn-2 position) for cutin and suberin synthesis. nih.govpnas.orgnih.gov | Cutin and suberin biosynthesis. nih.govaocs.org | Plants. nih.gov |

Involvement in Cellular Energy Transduction

sn-Glycerol 3-phosphate(2-) is a key player in cellular energy transduction, primarily through its role in the glycerol-3-phosphate shuttle. wikipedia.orgwikidoc.orgnih.gov This shuttle system is crucial for transporting reducing equivalents from the cytoplasm into the mitochondria for ATP production. wikidoc.orgwikipedia.org

Coupling Glycolysis to Oxidative Phosphorylation

The glycerol-3-phosphate shuttle provides a critical link between glycolysis in the cytoplasm and oxidative phosphorylation in the mitochondria. wikipedia.orgnih.gov During glycolysis, glucose is broken down, producing NADH in the cytosol. The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems to transfer its reducing power into the mitochondrial matrix. wikipedia.org

The shuttle operates through the coordinated action of two distinct glycerol-3-phosphate dehydrogenase enzymes: a cytosolic, NAD+-dependent enzyme (cGPDH or GPD1) and a mitochondrial, FAD-dependent enzyme (mGPDH or GPD2) located on the outer surface of the inner mitochondrial membrane. wikipedia.orgplos.orgwikipedia.org

Mechanism of the Glycerol-3-Phosphate Shuttle:

Cytosolic Step: Cytosolic glycerol-3-phosphate dehydrogenase (cGPDH) catalyzes the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, to sn-glycerol 3-phosphate. This reaction simultaneously oxidizes one molecule of NADH to NAD+. wikipedia.orgplos.org

Mitochondrial Step: sn-Glycerol 3-phosphate then diffuses across the outer mitochondrial membrane and is re-oxidized back to DHAP by the mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). wikipedia.orgoup.com This enzyme is FAD-dependent and is embedded in the inner mitochondrial membrane. plos.org

Electron Transfer: The electrons from the oxidation of sn-glycerol 3-phosphate are transferred to FAD, forming FADH2. FADH2 then donates these electrons to the electron transport chain at Coenzyme Q (ubiquinone). wikipedia.orgwikidoc.org

This process effectively transfers the reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain, bypassing Complex I. wikipedia.org While this is less energy-efficient than the malate-aspartate shuttle, it allows for the rapid regeneration of cytosolic NAD+, which is essential for maintaining a high rate of glycolysis, particularly in tissues with high energy demands like skeletal muscle and the brain. wikipedia.org

| Feature | Glycerol-3-Phosphate Shuttle | Malate-Aspartate Shuttle |

|---|---|---|

| Primary Tissues | Skeletal muscle, brain wikipedia.org | Liver, heart, kidney |

| Electron Acceptor in Mitochondria | FAD wikipedia.org | NAD+ |

| ATP Yield per NADH | ~1.5 ATP | ~2.5 ATP |

| Key Enzymes | Cytosolic GPD1, Mitochondrial GPD2 plos.org | Malate dehydrogenase, Aspartate aminotransferase |

Regulation of Cellular Redox State

The glycerol-3-phosphate shuttle plays a significant role in maintaining the cellular redox state by influencing the NADH/NAD+ ratio. nih.govnih.gov The regeneration of NAD+ in the cytoplasm by cGPDH is crucial for the continuation of glycolysis, especially under conditions of high glycolytic flux. plos.orgplos.org

Studies in Arabidopsis thaliana have demonstrated that a deficiency in the cytosolic GPDH leads to an increased NADH/NAD+ ratio, indicating an imbalance in the cellular redox state. nih.gov This disruption in redox homeostasis can have widespread effects on cellular metabolism. The reversible nature of the cGPDH reaction allows it to respond to the metabolic needs of the cell, helping to buffer the cytosolic NADH/NAD+ ratio. wikipedia.org

Superoxide (B77818) Production and Reactive Oxygen Species (ROS) Generation

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) is a significant source of reactive oxygen species (ROS), particularly superoxide (O2•−). researchgate.netnih.govmdpi.com The transfer of electrons from FADH2 to coenzyme Q is a step where electron leakage can occur, leading to the partial reduction of oxygen to form superoxide. researchgate.netnih.gov

The rate of ROS production by mGPDH is influenced by the concentration of sn-glycerol 3-phosphate and calcium ions. nih.gov Increased levels of sn-glycerol 3-phosphate can lead to a more reduced coenzyme Q pool, which in turn can enhance superoxide generation. nih.govcapes.gov.br Research has shown that mGPDH can produce superoxide at rates comparable to other major ROS-producing sites in the mitochondria, such as Complex I and Complex III. nih.govnih.gov This mGPDH-mediated ROS production has been implicated in various physiological and pathological processes. mdpi.comnih.gov It is believed that the Q-binding pocket of mGPDH is the primary site of this superoxide generation. frontiersin.org

Contribution to Cellular Signaling Pathways

Beyond its role in energy metabolism, sn-glycerol 3-phosphate(2-) and its metabolic pathway are involved in cellular signaling. The generation of ROS by mGPDH can act as a signaling mechanism. While high levels of ROS are detrimental, moderate levels can function as second messengers in various signaling cascades that regulate processes like cell proliferation and adaptation to stress. nih.gov

Furthermore, sn-glycerol 3-phosphate is a precursor for the synthesis of glycerolipids, including phosphatidic acid, which is a key intermediate in the synthesis of triglycerides and phospholipids. wikipedia.orgnih.gov Phosphatidic acid and other lipid derivatives can act as signaling molecules, influencing a variety of cellular processes.

Homeostasis and Regulation of Intracellular Levels

The intracellular concentration of sn-glycerol 3-phosphate(2-) is tightly regulated to meet the metabolic demands of the cell. frontiersin.org Its levels are controlled by the balance between its synthesis and degradation.

Synthesis of sn-Glycerol 3-phosphate:

From Glycolysis: The primary route of synthesis is the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, catalyzed by cytosolic glycerol-3-phosphate dehydrogenase (cGPDH). wikipedia.orgmedchemexpress.com

From Glycerol: In some tissues, glycerol can be phosphorylated to sn-glycerol 3-phosphate by the enzyme glycerol kinase. wikipedia.org

Degradation of sn-Glycerol 3-phosphate:

Oxidation: It is oxidized back to DHAP by mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) as part of the glycerol-3-phosphate shuttle. wikipedia.orgmedchemexpress.com

Hydrolysis: Recently, a mammalian glycerol-3-phosphate phosphatase (G3PP) has been identified, which can hydrolyze sn-glycerol 3-phosphate to glycerol. nih.govresearchgate.net This enzyme provides another layer of control over intracellular sn-glycerol 3-phosphate levels.

Comparative Biochemistry and Organismal Specificity

Prokaryotic Metabolism of sn-Glycerol 3-phosphate(2-)

In prokaryotes, G3P serves as a crucial link between carbohydrate metabolism and the synthesis of glycerolipids, which are essential components of cellular membranes. wikipedia.orgmdpi.com The pathways and regulatory mechanisms governing G3P levels are finely tuned to meet the specific physiological needs of different bacterial species.

Escherichia coli (E. coli) as a Model System

Escherichia coli has been an invaluable model for dissecting the intricacies of G3P metabolism. nih.gov In E. coli, G3P is a precursor for phospholipid biosynthesis. nih.gov The synthesis of G3P is primarily accomplished through the reduction of dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, by the enzyme sn-glycerol-3-phosphate dehydrogenase. wikipedia.orgnih.gov

The regulation of G3P synthesis in E. coli is a classic example of feedback inhibition. The biosynthetic sn-glycerol-3-phosphate dehydrogenase is allosterically inhibited by its product, G3P, thereby controlling its own synthesis. nih.gov Kinetic studies have revealed that the wild-type enzyme has a high sensitivity to G3P, while feedback-resistant mutants show a significantly reduced sensitivity. nih.gov This regulatory mechanism ensures a homeostatic supply of G3P for phospholipid synthesis. nih.gov

E. coli possesses two distinct sn-glycerol-3-phosphate dehydrogenases: an aerobic one (GlpD) and an anaerobic one (GlpABC). uniprot.orgcdnsciencepub.com GlpD is a membrane-associated enzyme that channels electrons from G3P oxidation into the aerobic respiratory chain. pnas.orgpnas.org The anaerobic enzyme system, encoded by the glpACB operon, is essential for growth on G3P under anaerobic conditions. cdnsciencepub.com The glpB gene product, a membrane-localized protein, is crucial for transferring electrons from the soluble GlpAC dimer to the terminal electron acceptor. cdnsciencepub.com

Furthermore, the transport of G3P across the inner membrane is mediated by the GlpT transporter, which functions as a secondary active transporter. nih.gov

Bacillus subtilis (B. subtilis) Pathways and Regulation

In the Gram-positive bacterium Bacillus subtilis, G3P is also a key metabolite. asm.org The synthesis of phospholipids (B1166683) in B. subtilis begins with the acylation of G3P. frontiersin.org This initial step is carried out by a two-enzyme system consisting of PlsX and PlsY. frontiersin.org PlsX, a soluble enzyme, converts acyl-acyl carrier protein (acyl-ACP) to acyl-phosphate, which then serves as the acyl donor for the membrane-associated PlsY to acylate G3P. frontiersin.org

The regulation of the glp (glycerol metabolism) system in B. subtilis involves a positive regulatory protein, GlpP. capes.gov.brnih.gov In the presence of G3P, GlpP acts as an antiterminator protein, binding to the 5'-untranslated region of the glpD mRNA, which encodes G3P dehydrogenase. nih.govnih.gov This binding prevents the premature termination of transcription, allowing for the expression of the dehydrogenase and subsequent catabolism of G3P. nih.gov This mechanism of antitermination provides a sophisticated means of controlling gene expression in response to the availability of G3P. nih.govnih.gov

Pseudomonas aeruginosa (P. aeruginosa) Metabolism and Homeostasis

Pseudomonas aeruginosa, an opportunistic pathogen, relies on G3P homeostasis for its growth and the production of virulence factors. asm.orgnih.govnih.gov Glycerol (B35011), which can be abundant in the lung environment of cystic fibrosis patients, is utilized by P. aeruginosa and is first phosphorylated to G3P by glycerol kinase (GlpK). nih.gov G3P is then oxidized to DHAP by G3P dehydrogenase (GlpD). nih.gov

The maintenance of G3P levels is critical, as an accumulation of G3P, for instance due to a mutation in glpD, can lead to impaired growth, reduced production of the virulence factor pyocyanin, and decreased motility. asm.orgnih.gov Transcriptomic analyses have shown that G3P stress disrupts bioenergetics, affecting amino acid metabolism and reducing ATP generation. nih.govresearchgate.net

P. aeruginosa also possesses enzymes to dephosphorylate G3P, with two haloacid dehalogenase-like phosphatases (PA0562 and PA3172) identified as playing a role in this process. nih.gov The regulation of glycerol and G3P metabolism is partly controlled by the GlpR repressor, which uses G3P as its effector molecule. nih.gov Additionally, the AraC-type transcriptional regulator GliR (PA3027) has been shown to activate genes involved in glycerolipid metabolism. mdpi.com

| Organism | Key Enzymes in G3P Metabolism | Regulatory Mechanisms |

| Escherichia coli | sn-Glycerol-3-phosphate dehydrogenase (aerobic: GlpD; anaerobic: GlpABC) | Feedback inhibition of G3P dehydrogenase by G3P. nih.gov |

| sn-Glycerol-3-phosphate acyltransferase (PlsB) researchgate.net | ||

| G3P transporter (GlpT) nih.gov | ||

| Bacillus subtilis | G3P dehydrogenase (GlpD) nih.gov | Antitermination mediated by the GlpP protein in the presence of G3P. nih.govnih.gov |

| Acyl-ACP-phosphate acyltransferase (PlsX) frontiersin.org | ||

| Acyl-phosphate-glycerol-phosphate acyltransferase (PlsY) frontiersin.org | ||

| Pseudomonas aeruginosa | Glycerol kinase (GlpK) nih.gov | Regulation by the GlpR repressor, with G3P as the effector. nih.gov |

| G3P dehydrogenase (GlpD) nih.gov | Activation of glycerolipid metabolism genes by the GliR transcriptional regulator. mdpi.com | |

| G3P phosphatases (PA0562, PA3172) nih.gov | ||

| 1-acyl-sn-glycerol-3-phosphate acyltransferase (LptA) uniprot.org | ||

| Glycerol-3-phosphate acyltransferase (PlsB) uniprot.org |

Eukaryotic Metabolism of sn-Glycerol 3-phosphate(2-)

In eukaryotes, G3P is a central precursor for the synthesis of a vast array of glycerolipids, which are fundamental components of membranes and also function as storage and signaling molecules. nih.govtandfonline.com The metabolic pathways involving G3P are compartmentalized within different organelles, adding a layer of complexity to their regulation.

Saccharomyces cerevisiae (Baker's Yeast) Metabolism